Bienvenue dans la boutique en ligne BenchChem!

Tungsten pentachloride

Atomic Layer Deposition Chemical Vapor Deposition Tungsten Metallization

Tungsten pentachloride (WCl₅, CAS 13470-14-9) delivers distinct +5 oxidation-state chemistry unavailable from WCl₆. Its higher vapor pressure (bp 275.6°C vs 347°C for WCl₆) enables lower-temperature precursor delivery in fluorine-free ALD/CVD—generating HCl, not HF—preserving dielectric integrity in advanced Cu/Ru interconnects. PEALD WNₓ barriers from WCl₅ withstand 850°C. Oxophilic character and controlled oxidative decomposition distinguish it for selective etching, tungsten(V) coordination complexes, and catalyst design. Specify ≥99.95% metals basis with <10 wtppm total metals for production-grade semiconductor fabrication. Not interchangeable with tungsten hexachloride.

Molecular Formula WCl5
Cl5W
Molecular Weight 361.1 g/mol
CAS No. 13470-14-9
Cat. No. B077414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten pentachloride
CAS13470-14-9
Molecular FormulaWCl5
Cl5W
Molecular Weight361.1 g/mol
Structural Identifiers
SMILESCl[W](Cl)(Cl)(Cl)Cl
InChIInChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5
InChIKeyWIDQNNDDTXUPAN-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Pentachloride (CAS 13470-14-9): A Halide Precursor with Differentiated Volatility and Reactivity Profile


Tungsten pentachloride (WCl₅) is a tungsten(V) halide that exists as the dimeric W₂Cl₁₀ in the solid state, isostructural with molybdenum pentachloride and niobium pentachloride [1]. It is a black-green hygroscopic solid that melts at 248 °C and boils at 275.6 °C [2]. Unlike the more commonly encountered tungsten hexachloride (WCl₆), WCl₅ possesses a distinct oxidation state (+5 versus +6) and correspondingly different volatility, reactivity, and decomposition pathways. The compound is prepared primarily via reduction of WCl₆, either by hydrogen at 380–400 °C or by tetrachloroethylene under photolytic conditions at 100 °C [3]. Its oxophilic character and sensitivity to Lewis bases distinguish it from both higher- and lower-valent tungsten chlorides in coordination chemistry applications .

Why WCl₅ Cannot Be Directly Substituted with WCl₆ or WF₆ in Volatility-Sensitive and Fluorine-Sensitive Applications


Tungsten chlorides are not interchangeable reagents. WCl₅ and WCl₆ differ fundamentally in oxidation state, vapor pressure, thermal stability profile, and decomposition chemistry. WCl₆ (CAS 13283-01-7) melts at 275 °C and boils at 347 °C, whereas WCl₅ melts at 248 °C and boils at 275.6 °C [1], indicating substantially higher volatility under vacuum and moderate heating conditions. More critically, WCl₅ is less stable in air than WCl₆ and burns to WOCl₄ when heated in air [2]. This altered stability-to-volatility ratio directly impacts precursor delivery in vapor deposition processes and reaction selectivity in coordination chemistry. Furthermore, the pentavalent oxidation state of WCl₅ enables distinct redox chemistry and ligand substitution patterns that hexavalent WCl₆ cannot replicate, particularly in forming complexes with neutral ligands where WCl₅ has yielded the first crystallographically characterized examples . These intrinsic physicochemical divergences preclude generic substitution without process re-optimization and outcome alteration.

WCl₅ Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs WCl₆ and WF₆


WCl₅ vs. WCl₆ Vapor Pressure: Volatility Advantage for ALD/CVD Precursor Delivery

WCl₅ exhibits significantly higher vapor pressure compared to WCl₆, making it a superior choice for depositing tungsten metal layers via ALD and CVD techniques . The quantitative vapor pressure data from the Japanese thermodynamic study (Takuma et al., 1972) establishes that WCl₅ reaches a given vapor pressure at substantially lower temperatures than WCl₆, enabling more efficient precursor delivery with reduced thermal stress on precursor containers and delivery lines [1].

Atomic Layer Deposition Chemical Vapor Deposition Tungsten Metallization

Fluorine-Free ALD: WCl₅ Eliminates Substrate Etching and F-Contamination Inherent to WF₆

WCl₅ serves as a fluorine-free tungsten (FFW) precursor that produces HCl as the reaction byproduct, which is substantially less aggressive to dielectric materials compared with the HF generated by the industry-standard WF₆ precursor [1]. A 2023 ACS Applied Nano Materials study demonstrated that PEALD-WNₓ films deposited from WCl₅ with N₂+H₂ plasma achieve fluorine-free composition throughout the film thickness, with secondary ion mass spectrometry confirming uniform and low impurity content of O/Cl [2]. In contrast, WF₆-derived processes inherently introduce fluorine contamination and cause etching of deposited films and underlying substrates [3].

Semiconductor Manufacturing Fluorine-Free Precursor Dielectric Integrity

ALD Tungsten Film Resistivity: WCl₅-Derived Films Achieve Competitive Low Resistivity (~395 µΩ·cm)

Using WCl₅ with H₂ plasma as the reactant in an ALD process, Lee et al. (2021) obtained polycrystalline tungsten films with a resistivity of approximately 395 µΩ·cm, which approaches the performance benchmarks required for interconnect applications while maintaining fluorine-free composition [1]. For context, bulk tungsten metal has a resistivity of roughly 5–6 µΩ·cm [2]. The 395 µΩ·cm value represents an as-deposited thin film measurement without post-deposition annealing; further optimization of deposition parameters and post-processing may reduce this value. A separate 2020 comparative study (Lee et al., IITC) investigated WCl₅ alongside organometallic precursor HEtCpW(CO)₃, confirming that WCl₅ yields viable growth characteristics and electrical properties for device fabrication [3].

Thin Film Resistivity Interconnect Metallization ALD Process Optimization

Synthesis Yield Advantage: WCl₅ Production from WCl₆ Shows Higher Yield Than WCl₄ Route Under Optimized Conditions

When using identical synthesis apparatus, altering reaction conditions enables higher production yield of WCl₅ compared to WCl₄ from the same WCl₆ starting material [1]. Specifically, treating 4–7 g of WCl₆ with 25 mL of tetrachloroethylene under vacuum with 100W bulb irradiation at 100 °C for 24 hours produces WCl₅ efficiently; the reaction proceeds from an initial red-brown solution to a blue-green solution, culminating in fine dark powder precipitation [2]. This photolytic reduction pathway (2WCl₆ + C₂Cl₄ → 2WCl₅ + C₂Cl₆) offers a practical, reproducible route that avoids the high-temperature hydrogen reduction alternative (380–400 °C) [3].

Tungsten Halide Synthesis Precursor Manufacturing Process Yield

High-Purity WCl₅ Specification: Total Metal Impurities <10 wtppm Achievable via Optimized Synthesis

JX Nippon Mining & Metals Corporation (US Patent 11,427,479) has demonstrated that high-purity WCl₅ can be produced with total metal impurities (excluding Sb, Ti, and As used as reducing agents) below 10 wtppm [1]. This specification is achieved by mixing one or more reducing agents selected from Sb, Ti, and As with WCl₆ at a molar ratio of 1.0:2.0 to 1.0:5.0 (reducing agent/WCl₆) in an inert atmosphere, followed by heating/reduction in the liquid-phase temperature range, reduced-pressure distillation at 90–130 °C and ≤100 Pa, and sublimation purification at 130–170 °C with precipitation at 70–120 °C [2]. The impurity profile is specifically designed to permit deposition of high-purity tungsten-containing films via vapor deposition processes without introduction of performance-impacting contaminants [3].

High-Purity Precursors Semiconductor-Grade Materials Impurity Control

First Crystallographic Characterization of WCl₅-Neutral Ligand Complexes Distinguishes It from WCl₆ and WOCl₄

In a comparative study of high-valent tungsten chlorides with N-substituted ureas, Bortoluzzi et al. (2016) reported that the X-ray structures determined for complexes 3a and 3b constitute the first examples of crystallographic characterization of complexes of tungsten pentachloride with a neutral ligand . This contrasts with the behavior of WOCl₄, whose reactions with ureas were not selective in general, though WOCl₄(dmu) was isolated in 66% yield . The study highlights a fundamental coordination chemistry differentiation: WCl₅ forms structurally characterizable adducts with neutral ligands that differ from the reactivity patterns observed with both WCl₆ (which triggers urea self-protonation) and WOCl₄ .

Coordination Chemistry X-ray Crystallography Tungsten Complexes

WCl₅ Optimal Deployment Scenarios: Where the Quantitative Differentiation Translates to Procurement Value


Fluorine-Free ALD/CVD Tungsten Metallization for Advanced Logic and Memory Devices

For semiconductor manufacturers seeking fluorine-free tungsten deposition to prevent dielectric damage and substrate etching, WCl₅ provides an intrinsically fluorine-free precursor that generates HCl rather than HF as a byproduct [1]. The significantly higher vapor pressure of WCl₅ relative to WCl₆ enables lower-temperature precursor delivery and improved process window . PEALD processes using WCl₅ with N₂+H₂ plasma produce WNₓ diffusion barriers withstanding up to 850 °C, suitable for Cu and Ru interconnect applications in shrinking device geometries [2]. Procurement of high-purity WCl₅ meeting <10 wtppm total metal impurity specification ensures compatibility with production-grade semiconductor fabrication requirements [3].

Synthesis of Tungsten(V) Coordination Complexes and Organometallic Precursors

WCl₅ serves as the entry point to tungsten(V) coordination chemistry that is inaccessible from WCl₆ or WOCl₄. The first crystallographically characterized WCl₅-neutral ligand complexes provide a structural foundation for designing tungsten(V)-based catalysts and molecular precursors . WCl₅ can be dissolved in acetonitrile, benzene, chloroform, and carbon disulfide [4], enabling solution-phase reactivity with a range of Lewis bases. Its oxophilic character and reactivity toward primary amines to form amine compounds offer synthetic versatility distinct from hexavalent tungsten chlorides. Customers use WCl₅ specifically to produce special tungsten(V) compounds tailored for ALD/CVD applications .

Etching and Surface Modification Processes Requiring Reactive Tungsten Halides

WCl₅ has demonstrated utility in selective etching of substrates, including metals, metal nitrides, and metal oxides [5]. Its distinct reactivity profile compared to WCl₆ — including lower thermal stability in air and propensity to burn to WOCl₄ when heated [6] — enables etching and surface modification processes that leverage controlled oxidative decomposition. The compound's high sensitivity to moisture and water, with decomposition to W₂O₅ [7], provides a controllable reactivity gradient for processes requiring precise tungsten halide-surface interactions.

High-Temperature Vapor Transport and Purification of Tungsten-Containing Materials

The thermodynamic properties of WCl₅ — melting point 248 °C, boiling point 275.6 °C, enthalpy of vaporization 68,054 J/mol [8] — position it as an effective vapor transport agent for tungsten purification and materials synthesis. Its higher vapor pressure compared to WCl₆ at a given temperature enables more efficient transport with lower energy input. The compound's volatility under vacuum and characteristic dimeric structure (W₂Cl₁₀ in solid state, dissociating to trigonal bipyramidal WCl₅ monomers upon evaporation) provide unique mass transport characteristics suitable for chemical vapor transport reactions and tungsten isotope separation applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tungsten pentachloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.